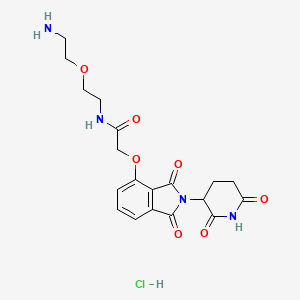

Thalidomide 4'-oxyacetamide-PEG1-amine

Description

BenchChem offers high-quality Thalidomide 4'-oxyacetamide-PEG1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide 4'-oxyacetamide-PEG1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O7.ClH/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26;/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHZYDONNHUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Thalidomide Derivatives in PROTACs: A Deep Dive into the Mechanism of Action

Introduction

The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to achieving complete protein elimination.[1] These heterobifunctional molecules are engineered to hijack the cell's own quality control machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade proteins of interest (POIs).[2][3] At the heart of many successful PROTACs lies a critical component: a ligand that recruits an E3 ubiquitin ligase. Among the most exploited E3 ligases is Cereblon (CRBN), potently engaged by thalidomide and its derivatives, also known as immunomodulatory drugs (IMiDs).[2][4][5]

The journey of thalidomide, from a notorious teratogen to a cornerstone of targeted protein degradation, is a testament to the power of mechanistic understanding in drug discovery.[5][6] Its direct binding to CRBN was a pivotal discovery that unlocked the potential for a new class of therapeutics.[5] This guide provides a comprehensive technical exploration of the mechanism of action of thalidomide derivatives in PROTACs, detailing the intricate molecular choreography that leads to targeted protein degradation. We will delve into the structure and function of the CRBN E3 ligase complex, the formation of the crucial ternary complex, and the key experimental workflows used to validate and characterize these powerful molecules.

The Cereblon E3 Ligase Complex: The Engine of Degradation

Thalidomide-based PROTACs exert their effect by co-opting the CRL4^CRBN^ E3 ubiquitin ligase complex.[7][8] This multi-protein machine is a key player in the UPS, responsible for identifying and marking specific proteins for destruction by the proteasome.[9] The complex is composed of several key subunits:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[7]

-

RING-Box Protein 1 (RBX1 or ROC1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2).[7]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.[9][10]

-

Cereblon (CRBN): The substrate receptor that provides specificity to the complex, determining which proteins are targeted for ubiquitination.[7][10]

Under normal physiological conditions, the CRL4^CRBN^ complex targets a set of endogenous substrates for degradation.[10] The discovery that thalidomide and its analogs bind directly to CRBN revealed a remarkable phenomenon: these small molecules act as "molecular glues," altering the substrate specificity of the E3 ligase.[2][11]

The "Molecular Glue" Effect: Recruiting Neosubstrates

When thalidomide or its derivatives bind to CRBN, they create a new protein interface.[12] This altered surface allows CRBN to recognize and bind to proteins it would not normally interact with, termed "neosubstrates."[2][12] This groundbreaking discovery explained the pleiotropic effects of IMiDs, such as the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[2][13] PROTAC technology leverages this principle by chemically linking a thalidomide derivative to a ligand for a specific POI. This effectively transforms the POI into a neosubstrate for the CRBN E3 ligase complex.[2]

The Ternary Complex: The Cornerstone of PROTAC Activity

The efficacy of a PROTAC is fundamentally dependent on its ability to facilitate the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule, and the E3 ligase.[14][15] This induced proximity is the critical event that initiates the downstream ubiquitination and degradation cascade.[14] The stability of this ternary complex is a key determinant of a PROTAC's potency and is influenced by several factors, including the intrinsic binding affinities of the PROTAC for both the POI and the E3 ligase, as well as the cooperativity of the system.[16]

Cooperativity is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.[17] Positive cooperativity, where the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (the POI), leads to a more stable ternary complex and often more efficient degradation.[18][19]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC.

Caption: Catalytic cycle of a thalidomide-based PROTAC.

From Ternary Complex to Target Degradation: The Ubiquitin-Proteasome System

Once the ternary complex is formed, the enzymatic machinery of the E3 ligase is brought into close proximity with the POI. This triggers a cascade of events leading to the POI's destruction:

-

Ubiquitination: The RBX1 subunit of the CRL4^CRBN^ complex recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin.[8] The E3 ligase then facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.[4][20] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[14]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[1] The proteasome unfolds and proteolytically degrades the POI into small peptides. The PROTAC molecule and the E3 ligase are not consumed in this process and are released to mediate further rounds of degradation, acting in a catalytic manner.[1][14]

Key Experimental Workflows for Characterizing Thalidomide-based PROTACs

Rigorous experimental validation is crucial to confirm the mechanism of action and to optimize the performance of thalidomide-based PROTACs. The following section outlines the key biochemical and cell-based assays employed in this process.

Biochemical Assays: Probing the Molecular Interactions

These assays are performed in a cell-free system to directly measure the binding events and enzymatic activity that underpin PROTAC function.

Ternary Complex Formation Assays

Several biophysical techniques can be used to quantify the formation and stability of the ternary complex.[16]

| Technique | Principle | Key Parameters Measured | Strengths |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface in real-time.[16][19] | K_d, k_on, k_off, Cooperativity (α)[16] | Label-free, provides real-time kinetic data.[16][19] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[16][19] | K_d, ΔH, Stoichiometry (n)[17] | Provides a complete thermodynamic profile of the interaction.[19] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting proteins. | EC50, Bmax | Homogeneous assay format, suitable for high-throughput screening. |

Detailed Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis [17][21][22]

-

Immobilization: Covalently immobilize the E3 ligase (e.g., Avi-tagged CRBN complex) onto a streptavidin-coated sensor chip.[17]

-

Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K_d).[17]

-

Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.[16]

-

Injection: Inject these pre-incubated mixtures over the immobilized E3 ligase surface.[17]

-

Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_d) for the ternary complex.[21]

-

Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = (Binary K_d of PROTAC to E3 ligase) / (Ternary K_d). An α value greater than 1 indicates positive cooperativity.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[20][23]

Detailed Protocol: In Vitro Ubiquitination Assay [20][23][24]

-

Reaction Setup: In a microcentrifuge tube on ice, assemble a reaction mixture containing:

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

Recombinant CRL4^CRBN^ E3 ligase complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

PROTAC (or DMSO as a vehicle control)

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.[20]

-

Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[23]

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the POI.

-

A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated POI.[20][23]

-

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the development and validation of a thalidomide-based PROTAC.

Caption: Experimental workflow for PROTAC development.

Cell-Based Assays: Assessing PROTAC Activity in a Biological Context

These assays are essential to confirm that a PROTAC is cell-permeable and can effectively degrade the target protein in its native environment.

Target Degradation Assays

The most direct way to measure a PROTAC's efficacy is to quantify the reduction in the levels of the target protein.

Detailed Protocol: Western Blot for Target Degradation [1][14][25]

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 2, 4, 8, 16, 24 hours).[26]

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.[1]

-

Probe the membrane with a primary antibody against the POI and a loading control protein (e.g., β-actin, GAPDH).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imager.[23]

-

-

Data Analysis: Quantify the band intensities for the POI and normalize them to the loading control. This will allow for the determination of key degradation parameters such as the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).

Quantitative Data Summary: Potency of Thalidomide- and Lenalidomide-based PROTACs

| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PROTAC 1 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [8] |

| ARV-825 | Pomalidomide | BRD4 | RS4;11 | 0.2 | >95 | [27] |

| dBET1 | Thalidomide | BRD4 | 293T | 1.8 | >98 | [15] |

Troubleshooting Common PROTAC Experimental Issues

| Issue | Potential Cause(s) | Troubleshooting Steps |

| No or weak degradation | - Suboptimal PROTAC concentration (Hook effect)[18][26]- Poor cell permeability[18]- Low E3 ligase expression in the cell line[26]- Inactive ubiquitin-proteasome system (UPS)[26] | - Perform a wide dose-response curve (e.g., 1 nM to 30 µM).[26]- Modify linker to improve physicochemical properties.[28]- Verify E3 ligase expression by Western blot or qPCR.[26]- Co-treat with a proteasome inhibitor (e.g., MG132); degradation rescue indicates an active UPS.[26] |

| High cell toxicity | - Off-target effects of the warhead or E3 ligase ligand.- Degradation of an essential protein (on-target or off-target). | - Perform cell viability assays with individual components.- Use global proteomics to identify unintended degraded proteins. |

| Inconsistent results | - Variability in cell culture conditions (passage number, confluency).- Instability of the PROTAC compound. | - Standardize cell culture procedures.- Assess compound stability in media and under storage conditions. |

Conclusion and Future Perspectives

The hijacking of the Cereblon E3 ligase complex by thalidomide derivatives has been a transformative event in drug discovery, providing a powerful and versatile platform for targeted protein degradation. The mechanism, centered on the formation of a productive ternary complex, offers a catalytic route to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.[1]

As our understanding of the structural and kinetic determinants of ternary complex formation deepens, the rational design of next-generation PROTACs will become increasingly sophisticated.[15] Future research will likely focus on:

-

Expanding the E3 Ligase Toolbox: While CRBN and VHL are the most utilized E3 ligases, exploring the hundreds of other E3 ligases in the human proteome could unlock new therapeutic opportunities and tissue-specific targeting.[28]

-

Overcoming Resistance: Understanding the mechanisms of acquired resistance to PROTACs, such as mutations in the POI or E3 ligase, will be critical for developing durable therapies.

-

Beyond Oncology: While the initial applications of PROTACs have been predominantly in oncology, their potential in other therapeutic areas, including neurodegenerative and inflammatory diseases, is vast and largely untapped.

The principles elucidated by the study of thalidomide's interaction with Cereblon will continue to guide the development of this exciting therapeutic modality, promising a future where we can target and eliminate the root causes of disease with unprecedented precision.

References

- BenchChem. (2025).

- BenchChem. (2025). Troubleshooting PROTAC CRABP-II Degrader-1 experiments.

- BenchChem. (2025).

- BenchChem. (n.d.). Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR).

- Biocompare. (2022). PROTACs: A Practical Guide.

- BenchChem. (2025). Common problems in PROTAC experiments and how to avoid them.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for In Vitro Ubiquitination Assay with a Thalidomide-Based PROTAC.

- National Institutes of Health. (n.d.). PROTAC-Induced Proteolytic Targeting.

- BenchChem. (n.d.).

- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.

- BenchChem. (2025). A Technical Guide to Linker Design for Thalidomide-Based PROTACs.

- Nakayama, T., et al. (2020). Aromatase is a novel neosubstrate of cereblon responsible for immunomodulatory drug-induced thrombocytopenia. Blood, 135(24), 2195-2205.

- JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).

- PubMed. (n.d.).

- BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.

- BenchChem. (2025).

- National Institutes of Health. (2020).

- BPS Bioscience. (2021).

- ResearchGate. (2020). (PDF)

- ResearchGate. (n.d.). Structures of cereblon (CRBN)-DDB1-E3 ligase complex.

- Profacgen. (n.d.).

- Abcam. (n.d.).

- Bio-protocol. (2013).

- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.

- eScholarship. (2022).

- National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.

- BenchChem. (2025).

- National Institutes of Health. (2025).

- National Institutes of Health. (2022). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma.

- BOC Sciences. (2023).

- National Institutes of Health. (n.d.). What is the functional role of the thalidomide binding protein cereblon?.

- National Institutes of Health. (n.d.). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

- PubMed. (2020).

- ResearchGate. (2025). (PDF) Structure of the DDBI-CRBN E3 ubiquitin ligase in complex with thalidomide.

- BenchChem. (2025). Comparative analysis of thalidomide and lenalidomide-based PROTACs.

- ResearchGate. (2019). (PDF) Patterns of substrate affinity, competition and degradation kinetics underlie biological activity of thalidomide analogs.

- PubMed. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aromatase is a novel neosubstrate of cereblon responsible for immunomodulatory drug-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel immunomodulatory drugs and neo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. aragen.com [aragen.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 23. benchchem.com [benchchem.com]

- 24. scispace.com [scispace.com]

- 25. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. escholarship.org [escholarship.org]

The Pivotal Role of Cereblon (CRBN) in Targeted Protein Degradation: A Technical Guide for Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, enabling the pharmacological elimination of disease-causing proteins previously deemed "undruggable." At the heart of this revolution lies Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). Initially identified as the target of the infamous drug thalidomide, CRBN is now expertly manipulated by a new generation of small molecules—molecular glues and Proteolysis-Targeting Chimeras (PROTACs)—to induce the degradation of specific protein targets. This technical guide provides an in-depth exploration of CRBN's function in TPD, from its fundamental role within the ubiquitin-proteasome system to the detailed experimental workflows required to characterize and validate CRBN-based degraders. We offer field-proven insights into the causality behind experimental design, present validated protocols, and consolidate quantitative data to empower researchers, scientists, and drug development professionals in their quest to harness the therapeutic potential of CRBN.

The Ubiquitin-Proteasome System and the CRL4CRBN E3 Ligase Complex

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotic cells, responsible for degrading over 80% of intracellular proteins.[1] The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the key component for substrate specificity, recognizing and binding to the target protein for ubiquitination.

Cereblon (CRBN) functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex.[2][3] This multi-subunit complex is a key player in protein homeostasis and is composed of:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that organizes the complex.[2][4]

-

Ring-Box Protein 1 (RBX1): A RING-domain protein that recruits the E2-ubiquitin conjugate.[2][4]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4A/B.[2][4]

-

Cereblon (CRBN): The substrate receptor that directly binds to proteins targeted for degradation.[2][4]

The assembled CRL4CRBN complex facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the substrate protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

Hijacking CRBN for Targeted Protein Degradation

The therapeutic potential of CRBN was unlocked with the discovery that certain small molecules could modulate its substrate specificity.[5] This led to the development of two major classes of CRBN-based degraders: molecular glues and PROTACs.

Molecular Glues: Inducing Novel Protein-Protein Interactions

Molecular glues are small, monovalent molecules that induce a novel protein-protein interaction between CRBN and a "neosubstrate"—a protein not endogenously recognized by CRBN.[1][6][7] The most well-known examples are the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][6]

These molecules bind to a specific pocket on CRBN, creating a new molecular surface that is complementary to a degron motif on the neosubstrate.[1] This drug-induced ternary complex (CRBN-glue-neosubstrate) is stable enough for the CRL4CRBN complex to ubiquitinate and subsequently degrade the neosubstrate.[1]

Key neosubstrates of clinically relevant molecular glues include:

-

Ikaros (IKZF1) and Aiolos (IKZF3): Transcription factors essential for the survival of multiple myeloma cells. Their degradation is a key mechanism of action for lenalidomide and pomalidomide.[5][8]

-

Casein Kinase 1α (CK1α): Degradation of CK1α by lenalidomide is effective in treating del(5q) myelodysplastic syndrome.[5]

-

GSPT1: A translation termination factor, the degradation of which has shown anti-cancer activity.[9]

-

SALL4: A transcription factor whose degradation is linked to the teratogenic effects of thalidomide.[9]

PROTACs: A Bifunctional Approach to Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[7] One ligand binds to the protein of interest (POI), while the other binds to an E3 ligase, in this case, CRBN. By simultaneously binding both the POI and CRBN, the PROTAC brings them into close proximity, forming a ternary complex that leads to the ubiquitination and degradation of the POI.[7][10]

Unlike molecular glues, which are typically discovered through screening, PROTACs are often rationally designed.[7] This approach has expanded the range of proteins that can be targeted for degradation far beyond the known neosubstrates of molecular glues.

| Feature | Molecular Glues | PROTACs |

| Structure | Monovalent (single molecule) | Bifunctional (two ligands + linker) |

| Mechanism | Induces novel PPI | Tethers POI to E3 ligase |

| Design | Often discovered serendipitously or via screening | Rationally designed |

| Size | Generally smaller, more drug-like | Larger, may have challenging pharmacokinetic properties |

| POI Scope | Limited to neosubstrates with specific degrons | Broad; any protein with a known binder can be targeted |

Table 1: Comparison of CRBN-based Molecular Glues and PROTACs

Quantitative Assessment of CRBN-Based Degraders

The development of effective CRBN-based degraders requires rigorous quantitative assessment. Key parameters include binding affinity, ternary complex formation, and cellular degradation efficiency.

Binding Affinities of Molecular Glues

The affinity of molecular glues for CRBN is a critical determinant of their activity. These values are often determined using competitive binding assays.

| Compound | CRBN Binding Affinity (Ki, μM) | Primary Neosubstrates | Reference |

| Thalidomide | ~2.5 | IKZF1/3, SALL4 | [11] |

| Lenalidomide | 0.7 ± 0.9 | IKZF1/3, CK1α | [8] |

| Pomalidomide | 1.1 ± 0.6 | IKZF1/3, ARID2 | [8] |

| Iberdomide (CC-220) | ~0.02 | IKZF1/3 | [12] |

| CC-885 | 0.05 ± 0.007 | GSPT1, IKZF1/3, CK1α | [9][13] |

Table 2: Binding Affinities and Neosubstrates of Selected CRBN Molecular Glues

Cellular Degradation Potency and Efficacy of PROTACs

The cellular activity of PROTACs is characterized by two key metrics:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. This is a measure of potency.[12]

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC. This is a measure of efficacy.[12]

These values are typically determined by treating cells with a range of PROTAC concentrations and measuring the remaining protein levels, often by Western blot or a quantitative method like the HiBiT assay.

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | Burkitt's Lymphoma | < 1 | >95 | [5] |

| dBET1 | BRD4 | NCI-H661 | 200 | Not specified | [5] |

| ARV-110 | Androgen Receptor | VCaP | < 1 | >85 | [14][15] |

| PTD10 | BTK | Ramos | 0.5 | >95 | [11] |

| DD-03-171 | BTK | MCL | 5.1 | Not specified | [6] |

| PS-RC-1 | BTK | Mino | 44 (for IKZF3) | >90 (for IKZF3) | [16] |

Table 3: Cellular Degradation Parameters for Selected CRBN-Based PROTACs

Experimental Protocols for Characterizing CRBN-Mediated Degradation

A multi-faceted experimental approach is essential to validate the mechanism of action of a novel CRBN-based degrader. The following protocols provide a self-validating system, moving from the biochemical reconstitution of ubiquitination to the confirmation of degradation in a cellular context.

In Vitro Ubiquitination Assay

Causality: This cell-free assay directly demonstrates that the degrader can induce the ubiquitination of the target protein by the CRL4CRBN E3 ligase complex. It confirms the formation of a productive ternary complex and is a critical first step in mechanistic validation, independent of cellular uptake or off-target effects.

Methodology:

-

Reagent Preparation:

-

Thaw recombinant E1 (e.g., UBE1), E2 (e.g., UBCH5a/b/c), CRL4CRBN E3 ligase complex, the protein of interest (POI), and ubiquitin on ice.[2]

-

Prepare a 10X ubiquitination buffer (e.g., 200 mM HEPES pH 7.5, 1.5 M NaCl, 100 mM MgCl2).[7]

-

Prepare a 10 mM ATP solution.

-

Prepare serial dilutions of the degrader and controls (e.g., a non-binding analog, a CRBN ligand alone) in DMSO.

-

-

Reaction Assembly (on ice, for a 25 µL reaction):

-

To a microcentrifuge tube, add:

-

2.5 µL of 10X Ubiquitination Buffer

-

1 µL of Ubiquitin (to a final concentration of ~100 µM)

-

2.5 µL of 10 mM ATP (to a final concentration of 1 mM)

-

Recombinant E1 enzyme (to a final concentration of ~100 nM)

-

Recombinant E2 enzyme (to a final concentration of ~1 µM)

-

Recombinant CRL4CRBN complex (to a final concentration of ~100-200 nM)

-

Recombinant POI (to a final concentration of ~0.5-1 µM)

-

0.5 µL of degrader/control in DMSO (final concentration as desired, keep DMSO <1%)

-

Nuclease-free water to a final volume of 25 µL.

-

-

-

Incubation:

-

Incubate the reaction at 37°C for 60-120 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody against the POI. A successful reaction will show a ladder of higher molecular weight bands above the unmodified POI, indicating polyubiquitination.

-

Trustworthiness (Self-Validation): Include control reactions lacking E1, E3, ATP, or the degrader. The ubiquitination ladder should only appear in the complete reaction containing the active degrader.

Ternary Complex Formation Assay (e.g., AlphaLISA)

Causality: This assay provides direct evidence of the degrader's primary mechanism: inducing the proximity of the POI and CRBN. It quantifies the formation of the ternary complex, which is a prerequisite for ubiquitination. The characteristic "hook effect" observed in these assays at high degrader concentrations validates the 1:1:1 stoichiometry of the complex.

Methodology (using tagged proteins):

-

Reagent Preparation:

-

Recombinant, tagged proteins: e.g., GST-tagged POI and His-tagged CRL4CRBN complex.

-

AlphaLISA Acceptor beads (e.g., Anti-GST) and Alpha Donor beads (e.g., Nickel Chelate).

-

Serial dilutions of the degrader in an appropriate assay buffer.

-

-

Assay Protocol (384-well plate):

-

Add the GST-POI, His-CRL4CRBN, and the degrader to the wells.

-

Incubate for 60 minutes at room temperature to allow complex formation.

-

Add the AlphaLISA Acceptor and Donor beads.

-

Incubate for another 60 minutes in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the degrader concentration. A successful ternary complex formation will result in a bell-shaped curve. The rising part of the curve indicates complex formation, while the falling part (the "hook effect") is due to the saturation of binding sites with the degrader, leading to the formation of binary (POI-degrader or CRBN-degrader) complexes that prevent ternary complex formation.

-

Trustworthiness (Self-Validation): Controls should include reactions with a POI binder alone (e.g., JQ1 for BRD4) or a CRBN binder alone (e.g., thalidomide), which should not produce a signal. A non-binding analog of the degrader should also be tested.

Cellular Protein Degradation Assay (HiBiT Lytic Assay)

Causality: This assay confirms that the degrader is cell-permeable and effectively induces the degradation of the target protein within a physiological context. By using CRISPR/Cas9 to insert the HiBiT tag at the endogenous locus, this method avoids artifacts from protein overexpression and provides highly quantitative data on degradation kinetics.

Methodology:

-

Cell Preparation:

-

Compound Treatment:

-

Prepare serial dilutions of the degrader in cell culture medium.

-

Treat the cells with the degrader and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).

-

-

Lysis and Detection:

-

Measurement:

-

Measure the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated (DMSO) controls.

-

Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Trustworthiness (Self-Validation): Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of the POI, confirming that the observed protein loss is dependent on the proteasome and Cullin-RING ligase activity.

Conclusion and Future Perspectives

Cereblon has transitioned from a protein of historical infamy to a cornerstone of modern drug discovery. The ability to hijack the CRL4CRBN E3 ligase complex with molecular glues and PROTACs has opened up a vast landscape of previously inaccessible therapeutic targets. The continued development of novel CRBN-binding ligands, coupled with a deeper understanding of the structural and kinetic requirements for efficient ternary complex formation, will undoubtedly lead to the next generation of highly potent and selective protein degraders. The rigorous application of the biochemical and cellular assays outlined in this guide is paramount to the successful discovery and optimization of these transformative medicines. As our ability to rationally design these molecules improves, the therapeutic applications of CRBN-mediated protein degradation will continue to expand, offering new hope for patients across a wide range of diseases.

References

-

Yamamoto, J., & Ito, T. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6236-6251. [Link]

-

Hansen, J. D., et al. (2020). Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates. Methods in Molecular Biology, 2378, 245-263. [Link]

-

Petz, L., et al. (2016). The novel mechanism of lenalidomide activity. Blood Cancer Journal, 6(1), e382. [Link]

-

Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 160(1), 1-3. [Link]

-

BPS Bioscience. (n.d.). Cereblon/DDB1/Cul4A/Rbx1 Complex Recombinant. Retrieved from [Link]

-

Gandhi, A. K., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Current Cancer Drug Targets, 14(9), 835-847. [Link]

-

Shi, Q., & Chen, L. (2017). Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Journal of Cancer, 8(9), 1674-1683. [Link]

-

Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). [Link]

-

Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]

-

Mares, A., et al. (2024). Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. Journal of Medicinal Chemistry, 67(2), 1017-1029. [Link]

-

Szychowski, J., et al. (2023). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. Journal of Experimental & Clinical Cancer Research, 42(1), 1-19. [Link]

-

Gosset. (n.d.). Cereblon E3 Ligase Pathway. Retrieved from [Link]

-

Cismoski, S., et al. (2024). Targeted Protein Degradation through Recruitment of the CUL4 Complex Adaptor Protein DDB1. ACS Chemical Biology, 19(1), 125-135. [Link]

-

Słabicki, M., et al. (2022). Optimized CRBN for Molecular Glue Discovery. Cell Chemical Biology, 29(3), 441-451.e11. [Link]

-

Genentech. (2025). Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. Retrieved from [Link]

-

Hanzl, A., et al. (2020). GSPT1 is a selective CELMoD-dependent neosubstrate of the CRL4CRBN E3 ubiquitin ligase. Nature Chemical Biology, 16(11), 1231-1238. [Link]

-

Snyder, L. B., et al. (2021). E3 ligase ligand optimization of Clinical PROTACs. Exploration of Targeted Anti-tumor Therapy, 2(6), 513-529. [Link]

-

Donovan, K. A., et al. (2020). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 135(12), 921-933. [Link]

-

ChemPartner. (n.d.). CASE STUDY: Rational Design of Molecular Glue Degraders. Retrieved from [Link]

-

Klimeš, D., et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Nature Communications, 15(1), 1-17. [Link]

-

Wang, Y., et al. (2023). Rational Design of Molecular Glues: Breakthroughs and Perspectives. ChemRxiv. [Link]

-

Aslam, M., et al. (2024). CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications. Cancers, 16(12), 2235. [Link]

-

Lander, G. C., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. Science, 378(6620), 629-634. [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

-

Bio-Techne. (n.d.). Targeted Protein Degradation Product Guide. Retrieved from [Link]

-

Bio-Techne. (n.d.). Targeted Protein Degradation and Induced Proximity. Retrieved from [Link]

-

He, Y., et al. (2021). Selective degradation-inducing probes for studying cereblon (CRBN) biology. RSC Chemical Biology, 2(4), 1115-1123. [Link]

-

Drug Hunter. (2022). The Molecular Glue Degrader Landscape in 2022. Retrieved from [Link]

-

Chen, Y., et al. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]

Sources

- 1. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lander-lab.com [lander-lab.com]

- 11. scribd.com [scribd.com]

- 12. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. enamine.net [enamine.net]

A Technical Guide to the Structural Basis of Thalidomide's Interaction with Cereblon

Preamble: From Tragedy to Therapeutic Revolution

The story of thalidomide is one of the most profound in pharmaceutical history. Initially marketed in the 1950s as a safe sedative, its devastating teratogenic effects led to a global tragedy.[1] Decades later, thalidomide and its analogs, such as lenalidomide and pomalidomide—collectively known as Immunomodulatory Drugs (IMiDs)—were repurposed as powerful therapies for hematological malignancies like multiple myeloma.[1][2][3] This remarkable therapeutic pivot was a mystery for over 50 years until the seminal discovery in 2010 that identified its direct molecular target: a protein named Cereblon (CRBN).[2]

This discovery did more than just explain thalidomide's mechanism; it unveiled a novel pharmacological paradigm. Thalidomide does not act as a conventional inhibitor. Instead, it functions as a "molecular glue," fundamentally altering the substrate specificity of an E3 ubiquitin ligase complex to induce the degradation of proteins essential for cancer cell survival.[4][5]

This guide provides an in-depth technical exploration of the structural and molecular underpinnings of the thalidomide-CRBN interaction. We will dissect the architecture of the ligase complex, detail the atomic-level interactions that drive binding, explain the mechanism of neosubstrate recruitment, and provide field-proven protocols for studying this landmark protein-ligand system.

Section 1: The CRL4CRBN E3 Ubiquitin Ligase Machinery

To comprehend thalidomide's action, one must first understand the cellular machinery it hijacks: the Ubiquitin-Proteasome System (UPS). The UPS is the primary cellular pathway for controlled protein degradation.[6] E3 ubiquitin ligases are the key players in this system, providing substrate specificity by recognizing specific target proteins and catalyzing the transfer of ubiquitin to them.

Cereblon functions as a substrate receptor for the Cullin-4 RING E3 Ligase complex (CRL4).[1][2][7][8] This multi-protein machine is composed of four core components:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.

-

Regulator of Cullins-1 (ROC1 or RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold.[8]

-

Cereblon (CRBN): The substrate receptor that directly binds to proteins targeted for degradation.

In its native state, the CRL4CRBN complex targets a set of endogenous proteins for ubiquitination and subsequent destruction by the proteasome. The binding of thalidomide fundamentally rewires this specificity.

Figure 1: Architecture of the CRL4CRBN E3 Ubiquitin Ligase Complex.

Section 2: The Atomic Basis of Thalidomide-CRBN Recognition

The interaction between thalidomide and CRBN is a showcase of precise molecular recognition, defined by stereospecificity and a unique binding pocket architecture.

The Thalidomide-Binding Domain (TBD) and the Tri-Trp Pocket

Structural studies, primarily through X-ray crystallography, have revealed that thalidomide binds to a C-terminal domain of CRBN.[2][9] The binding site is a shallow, hydrophobic pocket formed by three critical tryptophan residues: Trp380, Trp386, and Trp400 .[7][9] This "tri-Trp pocket" is the defining feature of the interaction.

The binding occurs as follows:

-

Glutarimide Ring Insertion: The glutarimide moiety of thalidomide inserts snugly into this hydrophobic pocket. This is the primary anchor for the molecule.[7][9]

-

Hydrogen Bonding: The interaction is stabilized by specific hydrogen bonds between the imide groups of the glutarimide ring and the backbone amide and carbonyl groups of residues His378 and Trp380 in CRBN.[7]

-

Phthalimide Ring Exposure: Crucially, the phthalimide ring of thalidomide remains exposed to the solvent on the surface of CRBN.[7] This exposed portion is what creates the novel interface for recruiting new proteins.

Stereospecific Binding of Thalidomide Enantiomers

Thalidomide is a chiral molecule, existing as two enantiomers: (S)-thalidomide and (R)-thalidomide. These enantiomers interconvert under physiological conditions, but have distinct biological activities. It is the (S)-enantiomer that is primarily associated with both the potent teratogenic effects and the desired anti-myeloma activity.[2][10]

Structural and biochemical studies have elucidated the basis for this difference:

-

(S)-Thalidomide: Binds to CRBN with approximately 10-fold higher affinity than the (R)-form.[10][11] Its glutarimide ring adopts a low-energy, "relaxed" conformation that fits optimally within the tri-Trp pocket.[2][10]

-

(R)-Thalidomide: To fit into the same pocket, the glutarimide ring of the (R)-enantiomer must adopt a high-energy, twisted conformation to avoid steric clashes. This energetically unfavorable conformation results in weaker binding affinity.[2]

This stereospecific recognition provides a clear, atomic-level explanation for the differential activities of the thalidomide enantiomers.

Figure 2: Key interactions of thalidomide within the CRBN binding pocket.

Section 3: The Molecular Glue Mechanism: Inducing a New Function

The binding of thalidomide to CRBN is not an inhibitory event; it is an act of chemical matchmaking. The drug acts as a molecular glue, creating a novel composite surface on CRBN that has a high affinity for proteins that the ligase would normally ignore.[4][7] These newly recruited proteins are termed "neosubstrates."

Neosubstrate Recruitment and Degradation

The process unfolds in a drug-dependent manner:

-

Glue Binding: Thalidomide or an analog binds to the tri-Trp pocket of CRBN.

-

Ternary Complex Formation: The exposed part of the drug molecule, together with the surrounding CRBN surface, forms a new binding interface. This interface recruits a neosubstrate, forming a stable ternary complex (CRBN-IMiD-Neosubstrate).

-

Ubiquitination: Now in close proximity to the E2 enzyme recruited by RBX1, the neosubstrate is poly-ubiquitinated.

-

Proteasomal Degradation: The ubiquitin tags mark the neosubstrate for recognition and degradation by the 26S proteasome.

This mechanism of Targeted Protein Degradation (TPD) is the source of the IMiDs' therapeutic effects.[12]

Specificity of Neosubstrates

Different IMiDs induce the degradation of different, albeit overlapping, sets of neosubstrates. This specificity is dictated by the chemical structure of the drug's solvent-exposed moiety.

-

Ikaros (IKZF1) & Aiolos (IKZF3): The degradation of these lymphoid transcription factors is central to the anti-myeloma activity of IMiDs.[7][13] The amino group on the phthalimide ring of lenalidomide and pomalidomide forms an additional stabilizing hydrogen bond with the neosubstrate, making them more potent degraders of IKZF1/3 than thalidomide.[7]

-

Casein Kinase 1α (CK1α): This protein is a specific neosubstrate for lenalidomide. Its degradation is linked to the therapeutic effect in myelodysplastic syndrome with a 5q deletion.[7][14] Thalidomide and pomalidomide cannot induce its degradation due to a steric clash between their carbonyl group and the CRBN backbone, highlighting the subtlety of molecular glue interfaces.[7]

-

SALL4: Degradation of this transcription factor is induced by thalidomide and is strongly implicated in its teratogenic effects.[14]

Structural analysis of these ternary complexes revealed that many neosubstrates share a common structural motif—a β-hairpin loop containing a critical glycine residue —that docks onto the CRBN-IMiD interface.[5][7]

Figure 3: The molecular glue mechanism leading to neosubstrate degradation.

Section 4: Quantitative Analysis of the Thalidomide-Cereblon Interaction

Biophysical techniques are essential for quantifying the binding affinity between IMiDs and CRBN, providing critical data for drug development and structure-activity relationship (SAR) studies.

| Compound | Target Construct | Method | Binding Affinity (Kd) | Reference |

| (S)-Thalidomide | Mouse CRBN TBD | ITC | ~250 nM | [10] |

| (R)-Thalidomide | Mouse CRBN TBD | ITC | ~2.9 µM | [10] |

| Lenalidomide | Human CRBN-DDB1 | ITC | ~2.5 µM | [7] |

| Pomalidomide | Human CRBN-DDB1 | ITC | ~1.8 µM | [7] |

| Iberdomide | Human CRBN | FRET | ~25 nM | [7] |

Note: Binding affinities can vary based on the exact protein constructs (e.g., species, domain boundaries) and experimental conditions (e.g., buffer, temperature). TBD = Thalidomide-Binding Domain.

Section 5: Experimental Protocols for Interrogating the CRBN-Ligand Interface

The following protocols represent gold-standard methodologies for the structural and biophysical characterization of the CRBN-IMiD interaction.

Protocol: X-Ray Crystallography of a Ternary Complex

Causality: This method provides the highest-resolution structural data, revealing the precise atomic interactions between CRBN, the ligand, and the neosubstrate. Co-crystallization of a stable DDB1-CRBN complex is often preferred over CRBN alone to improve protein stability and crystallization propensity.[1]

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Co-express human DDB1 (full-length) and a stable fragment of human or chicken CRBN (e.g., residues ~50-442) in an insect cell system (e.g., Sf9) using baculovirus vectors. Include affinity tags (e.g., N-terminal His-tag on DDB1) for purification.

-

Lyse cells and perform immobilized metal affinity chromatography (IMAC) to capture the His-tagged DDB1 and its bound partner, CRBN.

-

Cleave the affinity tag using a specific protease (e.g., TEV protease).

-

Perform a second IMAC step (negative selection) to remove uncleaved protein and the protease.

-

Conduct size-exclusion chromatography (SEC) as a final polishing step to isolate the pure, monodisperse DDB1-CRBN heterodimer. Verify purity by SDS-PAGE.

-

-

Ternary Complex Formation:

-

Concentrate the purified DDB1-CRBN complex to ~10 mg/mL.

-

Add the IMiD ligand (e.g., lenalidomide) from a concentrated DMSO stock to a final concentration of 2-5 molar excess.

-

Add a purified, stable domain of the neosubstrate (e.g., the C2H2 zinc finger domain of IKZF1) to a 1.5-2 molar excess.

-

Incubate on ice for 1-2 hours to allow for stable complex formation.[15]

-

-

Crystallization:

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.[16]

-

Screen a wide range of commercially available and in-house sparse-matrix screens at both 4°C and 20°C.

-

Monitor trays for crystal growth over several weeks.

-

-

Crystal Optimization and Data Collection:

-

Optimize initial crystal hits by systematically varying precipitant concentration, pH, and additives. Microseeding can be employed to improve crystal size and quality.[16]

-

Harvest crystals and cryo-protect by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 25% glycerol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.[9][17]

-

-

Structure Determination:

-

Process the diffraction data using software like XDS or HKL2000.

-

Solve the structure using molecular replacement (MR) with existing DDB1-CRBN structures (e.g., PDB ID: 4TZ4) as search models.

-

Build the neosubstrate and ligand into the resulting electron density maps using software like Coot, and refine the complete model using programs like Phenix or REFMAC5.[18]

-

Protocol: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for measuring binding thermodynamics.[19] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[20] This allows for a complete thermodynamic characterization of the interaction.

Step-by-Step Methodology:

-

Sample Preparation:

-

Express and purify the CRBN thalidomide-binding domain (TBD) or the DDB1-CRBN complex as described above.

-

Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve the ligand (e.g., (S)-thalidomide) in the exact same final dialysis buffer. A small amount of DMSO (e.g., <2%) may be required for solubility; if so, ensure the protein buffer contains an identical concentration of DMSO to cancel out heats of dilution.

-

Degas both protein and ligand solutions immediately before the experiment.

-

-

Experimental Setup:

-

Load the protein solution (e.g., 20-50 µM) into the ITC sample cell.

-

Load the ligand solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and stirring speed.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, and discard this data point during analysis.

-

Execute a series of 20-30 injections (e.g., 1-2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a raw thermogram.

-

-

Data Analysis:

-

Perform a control experiment by injecting the ligand into buffer alone to measure the heat of dilution. Subtract this from the primary experimental data.

-

Integrate the peaks in the raw thermogram to obtain the heat change per injection.

-

Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software (e.g., MicroCal Origin). This fit yields the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

-

Section 6: Conclusion and Impact on Modern Drug Discovery

The elucidation of the structural basis for thalidomide's binding to cereblon was a watershed moment in chemical biology and medicine. It transformed our understanding of a historic drug and simultaneously opened up an entirely new field of pharmacology: Targeted Protein Degradation (TPD) .[12]

The key takeaways are:

-

A Druggable Pocket: CRBN possesses a well-defined hydrophobic pocket that accommodates the glutarimide ring of IMiDs with high specificity.

-

A Modulatable Surface: Ligand binding creates a new composite surface on CRBN, the properties of which can be finely tuned by modifying the ligand's chemical structure.

-

A Generalizable Mechanism: This "molecular glue" mechanism provides a blueprint for inducing the degradation of otherwise "undruggable" proteins that lack active sites, such as transcription factors and scaffolding proteins.[12]

This knowledge has directly fueled the development of PROteolysis TArgeting Chimeras (PROTACs) , bifunctional molecules that link a target-binding warhead to an E3 ligase-recruiting ligand, often a thalidomide derivative.[2][21] The ongoing exploration of the CRBN-IMiD-neosubstrate axis continues to expand the druggable proteome, with researchers now using computational and proteomic methods to predict and validate new neosubstrates for degradation.[4][22][23] The tragic legacy of thalidomide has thus been reborn into a rational and powerful strategy for developing the next generation of therapeutics.

References

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]

-

De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry. [Link]

-

Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports. [Link]

-

Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

-

5YJ0: Mouse Cereblon thalidomide binding domain complexed with S-form thalidomide. RCSB PDB. [Link]

-

Structure of the human DDB1– Cereblon – thalidomide complex. SPring-8 Research Frontiers. [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

-

Cereblon E3 ligase modulator. Wikipedia. [Link]

-

A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal. [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

-

Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D, Structural Biology. [Link]

-

PROTAC-induced protein structural dynamics in targeted protein degradation. eLife. [Link]

-

A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry. [Link]

-

Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Nature Communications. [Link]

-

CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. International Journal of Molecular Sciences. [Link]

-

Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins. [Link]

-

Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research. [Link]

-

Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery. [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

-

From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. Annual Review of Cancer Biology. [Link]

-

Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstrate Recognition. bioRxiv. [Link]

-

(PDF) PROTAC-induced protein structural dynamics in targeted protein degradation. ResearchGate. [Link]

-

Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

-

Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. [Link]

- Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstr

-

From Small Molecules To Complex Organelles - Targeted Protein Degradation. SFB F79. [Link]

-

Studying protein-ligand interactions using X-ray crystallography. Acta Crystallographica Section D, Biological Crystallography. [Link]

Sources

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. promegaconnections.com [promegaconnections.com]

- 5. annualreviews.org [annualreviews.org]

- 6. About • Targeted Protein Degradation [protein-degradation.org]

- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 8. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spring8.or.jp [spring8.or.jp]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 16. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 18. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. Khan Academy [khanacademy.org]

- 21. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]

- 22. biorxiv.org [biorxiv.org]

- 23. Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstrate Recognition | CoLab [colab.ws]

The Alchemist's Tool: A Technical Guide to Targeted Protein Degradation Using Thalidomide-Based PROTACs

Abstract

Proteolysis Targeting Chimeras (PROTACs) have transitioned from a novel chemical biology concept to a transformative therapeutic modality, enabling the targeted destruction of disease-causing proteins. This guide provides an in-depth technical exploration of the cornerstone of modern PROTAC development: the use of thalidomide and its analogs to hijack the Cereblon (CRBN) E3 ubiquitin ligase. We will dissect the journey of thalidomide from a tragedy to a triumph of rational drug design, detail the core principles of PROTAC-mediated degradation, provide field-proven experimental protocols for their validation, and discuss the critical parameters that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to design, synthesize, and validate the next generation of protein degraders.

Introduction: The Serendipitous Rise of a Molecular Machine

The history of thalidomide is a powerful lesson in pharmacology, beginning in the 1950s with its marketing as a seemingly safe sedative.[1][2] Its tragic teratogenic effects led to its withdrawal and established a dark legacy.[1][3] However, decades of research redeemed thalidomide, uncovering potent anti-inflammatory and immunomodulatory properties that led to its repurposing for treating leprosy and multiple myeloma.[4]

The pivotal breakthrough came in 2010 with the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[5][6][7] This discovery was transformative. It revealed that thalidomide and its more potent derivatives, lenalidomide and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—function as "molecular glues."[8][9] They bind to CRBN, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), and alter its substrate specificity.[5][7][10][11] This altered function leads to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates," such as the Ikaros and Aiolos (IKZF1/IKZF3) transcription factors, which are crucial for myeloma cell survival.[6][9][12]

This unique mechanism—hijacking an E3 ligase to degrade specific proteins—provided the perfect foundation for a new technology: Proteolysis Targeting Chimeras (PROTACs) . Researchers realized that the thalidomide scaffold could serve as a powerful "anchor" to recruit the CRBN E3 ligase, paving the way for the rational design of heterobifunctional molecules that could target nearly any protein for destruction.[5][13]

The PROTAC Mechanism: Engineering Cellular Demolition

A thalidomide-based PROTAC is a heterobifunctional molecule comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand (a thalidomide analog) that recruits the CRBN E3 ligase, and a chemical linker that connects the two.[14][15]

The catalytic cycle of a PROTAC is an elegant exploitation of the cell's native ubiquitin-proteasome system (UPS).[16][17]

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ligase complex, forming a key POI-PROTAC-CRBN ternary complex .[16][18][19] The formation and stability of this complex are the most critical determinants of PROTAC efficacy.

-

Ubiquitination: By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released, free to engage in another catalytic cycle of binding and degradation.[20]

This event-driven, catalytic pharmacology distinguishes PROTACs from traditional small-molecule inhibitors. They do not need to bind to an active site to function and can act sub-stoichiometrically, making them a powerful tool to target proteins previously considered "undruggable."[13][21]

The Pillars of PROTAC Design & Optimization

The efficacy of a PROTAC is not merely the sum of its parts. The interplay between the warhead, linker, and E3 ligase ligand dictates the geometry, stability, and kinetics of the ternary complex.

The Warhead: Targeting the Protein of Interest

The warhead provides specificity. Unlike traditional inhibitors, the warhead does not require high binding affinity; even moderate binders can be converted into potent degraders. The key consideration is identifying a solvent-exposed site on the ligand that can be modified for linker attachment without disrupting binding to the POI.[22]

The Anchor: Hijacking Cereblon

Thalidomide, lenalidomide, and pomalidomide are the most widely used CRBN-recruiting ligands.[16] Pomalidomide generally shows a higher binding affinity for CRBN compared to thalidomide and is a common choice in PROTAC design.[23] These molecules are favored for their relatively small size and good drug-like properties.[9]

The Linker: The Unsung Hero

The linker is arguably the most critical and least predictable component of PROTAC design.[14][24] It is not a passive spacer but an active modulator of ternary complex formation. Key linker parameters that require empirical optimization include:

-

Length and Composition: Typically composed of polyethylene glycol (PEG) or alkyl chains, the linker's length dictates the distance and orientation between the POI and CRBN.

-

Attachment Points: The exit vector on both the warhead and the anchor ligand significantly influences the final geometry of the ternary complex.[22]

-

Rigidity and Flexibility: Rigid linkers can pre-organize the PROTAC into a productive conformation but may introduce strain, while flexible linkers allow for more conformational sampling but can have an entropic penalty.

The goal of linker optimization is to identify a configuration that promotes favorable protein-protein interactions between the POI and CRBN within the ternary complex, a phenomenon known as positive cooperativity .[25]

Experimental Validation: A Step-by-Step Methodological Guide

A robust validation cascade is essential to characterize a novel PROTAC, moving from biochemical confirmation to cellular activity and functional outcomes.[26]

PROTAC Synthesis: A Standard Approach

A common and reliable method for synthesizing PROTACs is through a convergent amide coupling strategy.[3][18][20]

-

Part A: First Amide Coupling (Linker to E3 Ligand)

-

Dissolve the Boc-protected amino-linker with a terminal carboxylic acid (e.g., Acid-PEG-C2-Boc) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a coupling agent like HATU (1.5 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.[18]

-

Add the amine-functionalized E3 Ligand (e.g., pomalidomide-NH2) (1.0 eq) to the activated linker solution.

-

Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS until the starting material is consumed.[18]

-

Perform an aqueous workup (e.g., dilute with Ethyl Acetate, wash with water and brine), dry the organic layer, and concentrate.

-

Purify the crude product by flash chromatography or preparative HPLC to yield the Boc-protected intermediate.

-

-

Part B: Boc Deprotection

-

Dissolve the purified intermediate from Part A in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Stir at room temperature for 1-2 hours until LC-MS confirms complete deprotection.

-

Concentrate the solution under reduced pressure to remove TFA and DCM. The resulting TFA salt is often used directly in the next step.[18]

-

-

Part C: Second Amide Coupling (Linker-E3 Ligand to Warhead)

-

In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0-4.0 eq, to both activate the acid and neutralize the TFA salt from Part B) and stir for 15 minutes.

-

Add a solution of the deprotected intermediate from Part B to the activated warhead solution.

-

Stir at room temperature for 2-12 hours, monitoring by LC-MS.

-

Perform workup as in Part A, step 5.

-

Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.

-

Biophysical and Biochemical Assays: Confirming the Mechanism

These assays provide direct evidence of ternary complex formation and subsequent ubiquitination in a controlled, cell-free environment.

The ability to form a stable ternary complex is paramount. Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the kinetics (on/off rates) and affinity (KD) of binary and ternary interactions.[7][24]

Protocol: SPR for Ternary Complex Cooperativity

-

Immobilization: Immobilize the purified E3 ligase complex (e.g., DDB1-CRBN) onto a sensor chip surface.

-

Binary Affinity (PROTAC <> E3): Flow serial dilutions of the PROTAC over the E3-functionalized surface to determine the binary KD between the PROTAC and the E3 ligase.[27]

-

Binary Affinity (PROTAC <> POI): In a separate experiment, immobilize the POI and flow the PROTAC over to determine the binary KD. (Alternatively, use a solution-based affinity measurement).

-

Ternary Affinity (POI-PROTAC <> E3): Pre-incubate the PROTAC with a near-saturating concentration of the purified POI. Flow this mixture over the E3-functionalized surface. The resulting KD represents the affinity of the POI-PROTAC binary complex for the E3 ligase.[10][27]

-

Data Analysis: Calculate the cooperativity factor (α) using the formula:

-

α = KD (PROTAC <> E3) / KD (POI-PROTAC <> E3)

-

An α > 1 indicates positive cooperativity, suggesting the POI and E3 prefer to bind the PROTAC simultaneously, which is a highly desirable feature.[25]

-

| PROTAC Component | Interaction | KD (nM) | Cooperativity (α) | Reference |

| MZ1 (VHL-based) | MZ1 <> VHL | 70 | - | [7] |

| MZ1 + BRD4BD2 | (MZ1-BRD4BD2) <> VHL | 4.7 | 15 | [28] |

| MZ1 + BRD3BD2 | (MZ1-BRD3BD2) <> VHL | 110 | 0.6 | [28] |

Table 1: Representative SPR data for the VHL-based PROTAC MZ1, demonstrating positive cooperativity with BRD4's second bromodomain (BD2) and negative cooperativity with BRD3's BD2.[28]

This assay provides direct proof of the PROTAC's core function: mediating the ubiquitination of the POI.[29]

Protocol: Reconstituted In Vitro Ubiquitination

-

Reagent Preparation: Assemble the necessary components: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D family), CRL4-CRBN E3 ligase complex, the POI, ubiquitin, and ATP.

-

Reaction Setup: In a microcentrifuge tube on ice, combine reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the POI.

-

Initiation: Add the PROTAC (e.g., 1-10 µM final concentration) or vehicle (DMSO) to the respective tubes.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.[8]

-

Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection: Analyze the reaction products by Western blot using a primary antibody against the POI. A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified POI, corresponding to the addition of one, two, three, or more ubiquitin molecules.[8][29]

-

Self-Validating Controls:

-

- PROTAC: A DMSO control should show no or minimal ubiquitination.

-

- E3 Ligase: Omitting the CRL4-CRBN complex should abolish the signal.

-

- ATP: Omitting ATP should prevent the initial ubiquitin activation step.

-

Cell-Based Assays: Proving Efficacy in a Physiological Context

Cell-based assays are critical to confirm that the PROTAC is cell-permeable and active in a complex biological environment.[17]

Western blotting is the gold-standard method for quantifying the reduction in target protein levels.[16][30] From this data, two key metrics are derived: DC₅₀ (the concentration of PROTAC that causes 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[23]

Protocol: Dose-Response Western Blot

-

Cell Treatment: Plate cells (e.g., in a 6-well plate) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10,000 nM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.[31]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.[23]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[31]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

-

Detection and Analysis:

-

Apply an ECL substrate and visualize the bands using a chemiluminescence imager.[23]

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[23]

-

Perform densitometry analysis using software like ImageJ. Normalize the POI band intensity to the loading control for each lane.[23]

-

-

DC₅₀/Dₘₐₓ Calculation: Calculate the percent degradation relative to the vehicle control (set to 100% protein level). Plot the percent protein remaining against the log of the PROTAC concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC₅₀ and Dₘₐₓ values.[23]